2-Methoxy-4-methylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYCHHBCQHJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Methoxy 4 Methylpentanoic Acid and Its Analogues
De Novo Synthesis Pathways
De novo synthesis involves the construction of the target molecule from simpler, more readily available starting materials. These pathways can be designed as linear sequences, convergent routes, or through efficiency-focused strategies like one-pot reactions.
Convergent and Linear Synthetic Route Design
A patent for a structurally related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, outlines a two-step linear approach starting from 2-methoxy-4-acetaminomethyl benzoate. google.com This highlights a common industrial strategy of modifying a core structure in a sequential fashion to achieve the final target. google.com
Convergent synthesis, in contrast, involves preparing different fragments of the molecule separately before combining them in a final step. For 2-methoxy-4-methylpentanoic acid, one fragment could be an isobutyl group-containing unit and the other a two-carbon synthon already containing the methoxy (B1213986) and carboxylic acid functionalities. While often more efficient for highly complex molecules, for a relatively small compound like this compound, a linear approach is generally more practical.
Catalytic Approaches in Compound Formation
Catalysis offers powerful methods for improving the efficiency and selectivity of organic reactions. While specific catalytic syntheses for this compound are not widely documented, established catalytic reactions can be applied. For instance, the enantioselective synthesis of related α-hydroxy acids, potential precursors to α-methoxy acids, can be achieved through the catalytic asymmetric hydrogenation of α-keto acids.
Furthermore, catalytic multicomponent reactions (MCRs) represent an advanced strategy. For example, a three-component reaction involving an aldehyde, an isocyanide, and a carboxylic acid (the Ugi reaction) could theoretically be adapted. Similarly, ruthenium-catalyzed MCRs have been shown to be effective for the alkylation of alkenes, achieving yields of up to 65%. frontiersin.org The development of a specific catalytic system for this target would likely focus on asymmetric catalysis to control the stereochemistry at the C2 position, which is crucial for its application as a chiral building block.
Enzymatic and Biocatalytic Synthesis Transformations
Enzymatic and biocatalytic methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. Enzymes such as lipases, esterases, and oxidoreductases could be employed in the synthesis of this compound.
A potential biocatalytic route could involve the kinetic resolution of a racemic mixture of 2-hydroxy-4-methylpentanoic acid or its ester. A lipase (B570770) could selectively acylate one enantiomer, allowing for the easy separation of the acylated and unacylated forms. The desired enantiomer of the hydroxy acid could then be methylated in a subsequent chemical step. This chemoenzymatic approach combines the benefits of enzymatic selectivity with traditional organic reactions. The natural product Monensin (B1676710), a complex polyether antibiotic, contains a 2-methylpentanoic acid moiety, indicating that biosynthetic pathways exist for the formation of such structures. wikipedia.org
One-Pot and Multicomponent Reaction Strategies
One-pot reactions and multicomponent reactions (MCRs) are designed to improve process efficiency by reducing the number of separate reaction and purification steps. rsc.orgnih.gov These strategies are highly atom-economical and can significantly shorten the path to a target molecule. nih.gov
A hypothetical one-pot synthesis of this compound could involve the reaction of isovaleraldehyde (B47997) with a cyanide source and methanol. The resulting α-methoxy nitrile could then be hydrolyzed in situ to the carboxylic acid without isolating the intermediate.
MCRs, which involve combining three or more substrates in a single operation, are particularly powerful. nih.gov A tandem hetero-[4+2] cycloaddition/allylboration reaction is an example of a highly versatile MCR used to create complex heterocyclic structures. nih.gov While a direct application to this compound is not obvious, the principles of MCR design could inspire novel routes. For example, an Ugi four-component reaction could potentially be designed using isovaleraldehyde, methanol, an isocyanide, and a convertible fourth component that ultimately yields the carboxylic acid functionality. Such reactions have been shown to produce quinoline-based peptides with excellent yields under microwave irradiation. frontiersin.org
Precursor-Based Synthesis and Elaboration
This approach utilizes a starting material that already contains the core carbon skeleton of the target molecule, requiring only functional group interconversions.
Transformations from Branched-Chain Amino Acid Analogues
The most direct precursor for this compound is the branched-chain amino acid leucine (B10760876) (2-amino-4-methylpentanoic acid), which is commercially available in both its L- and D-enantiomeric forms. matrix-fine-chemicals.comsigmaaldrich.comsigmaaldrich.com The synthesis involves the conversion of the amino group at the α-position into a methoxy group.
A standard and reliable method for this transformation is the diazotization of the amino group, followed by nucleophilic substitution. The reaction of leucine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) produces a diazonium intermediate. nih.gov This unstable intermediate readily loses nitrogen gas to form a carbocation at the α-position, which is then captured by a nucleophile.
If the reaction is performed in an aqueous medium, the primary product is 2-hydroxy-4-methylpentanoic acid. This hydroxy acid can then be isolated and subsequently methylated to yield this compound. A common method for this methylation is the Williamson ether synthesis, using a base like sodium hydride to deprotonate the hydroxyl group, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. The availability of the direct precursor, methyl (S)-2-hydroxy-4-methylpentanoate, further supports the viability of this pathway. accelachem.com
This precursor-based strategy is often preferred due to the high availability of chiral amino acids from the "chiral pool," allowing for the synthesis of enantiomerically pure this compound.
Functional Group Interconversions (e.g., oxidation of aldehydes)
The synthesis of this compound can be efficiently achieved through functional group interconversion (FGI), a foundational strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk One of the most direct and widely applied methods for preparing carboxylic acids is the oxidation of their corresponding aldehydes. solubilityofthings.com In this context, this compound can be synthesized from its aldehyde precursor, 2-methoxy-4-methylpentanal (B2443232). nih.gov
The oxidation of aldehydes to carboxylic acids can be accomplished using a variety of oxidizing agents, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule and the desired reaction conditions. imperial.ac.uk Common and effective reagents for this transformation include chromium-based reagents and potassium permanganate (B83412). solubilityofthings.com
Chromium-Based Reagents: The Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. imperial.ac.uk The reaction is typically rapid and high-yielding. A milder alternative is Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC), which are often used to stop the oxidation of primary alcohols at the aldehyde stage, but can oxidize aldehydes to carboxylic acids under appropriate conditions. solubilityofthings.com
Potassium Permanganate (KMnO₄): This is a strong, inexpensive oxidizing agent that readily converts aldehydes to carboxylic acids in either acidic or basic aqueous solutions. solubilityofthings.com The reaction is easily monitored by the disappearance of the characteristic purple color of the permanganate ion.
The table below summarizes various reagents used for the oxidation of aldehydes to carboxylic acids, a key step in synthesizing this compound.
| Reagent | Typical Conditions | Product |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | 0°C to room temperature | Carboxylic Acid |
| Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄ | Carboxylic Acid |
| Pyridinium Dichromate (PDC) | DMF, Room Temperature | Carboxylic Acid |
| Silver (I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH | Carboxylic Acid |
Elucidation of Reaction Mechanisms and Mechanistic Insights
Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and predicting outcomes. The synthesis of this compound and its analogues involves intermediates that dictate the reaction's progression and stereochemical results.
Role of Specific Intermediates (e.g., enolates, hemiacetals)
Enolates:
Enolates are highly reactive intermediates derived from the deprotonation of a carbon atom alpha (α) to a carbonyl group. masterorganicchemistry.com They are powerful nucleophiles and are fundamental to the formation of carbon-carbon bonds, a key process in building molecular complexity. masterorganicchemistry.commasterorganicchemistry.com In the synthesis of analogues of this compound, an enolate-based strategy, such as the malonic ester synthesis or acetoacetic ester synthesis, can be employed to construct the carbon skeleton. masterorganicchemistry.com
For instance, a synthetic analogue could be prepared by the alkylation of an ester enolate. The process begins with the treatment of a suitable ester with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to generate the enolate. This enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new C-C bond. masterorganicchemistry.com This method allows for the controlled, stepwise construction of the carbon backbone required for more complex analogues.
Hemiacetals:
A hemiacetal is a functional group formed by the reaction of an aldehyde or a ketone with an alcohol. While hemiacetals can be stable, they are often transient intermediates in reactions. In the context of synthesizing this compound via the oxidation of its aldehyde precursor, a hemiacetal (or more specifically, a hydrate (B1144303), which is formed with water) is a key mechanistic intermediate.
When an aldehyde like 2-methoxy-4-methylpentanal is in an aqueous acidic or basic medium for oxidation, it exists in equilibrium with its corresponding hydrate. This hydrate is formed by the nucleophilic attack of water on the electrophilic carbonyl carbon. It is often this hydrated form that is subsequently oxidized by reagents like KMnO₄ or chromic acid to yield the final carboxylic acid. The formation of this intermediate is a crucial step that facilitates the subsequent oxidation from the aldehyde to the carboxylic acid oxidation state.
Stereochemical Control and Asymmetric Synthesis of 2 Methoxy 4 Methylpentanoic Acid Enantiomers
Chirality Recognition and Stereoisomeric Properties
2-Methoxy-4-methylpentanoic acid possesses a single stereocenter at the C2 position, the carbon atom bonded to the carboxyl group, the methoxy (B1213986) group, a hydrogen atom, and a 2-methylpropyl group. Due to this chiral center, the molecule exists as a pair of enantiomers: (R)-2-Methoxy-4-methylpentanoic acid and (S)-2-Methoxy-4-methylpentanoic acid. libretexts.orgyoutube.com
Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. libretexts.orgyoutube.com They share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. uou.ac.in While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), they exhibit different behavior in the presence of other chiral entities, such as polarized light or biological systems. tru.ca They rotate plane-polarized light in equal but opposite directions. tru.ca
The different spatial arrangements of the (R) and (S) enantiomers of this compound can lead to distinct interactions with chiral receptors and enzymes in biological systems. This differential recognition is a fundamental principle in pharmacology and biochemistry, often resulting in one enantiomer being biologically active while the other is inactive or exhibits a different, sometimes undesirable, effect. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance.
A molecule with 'n' stereocenters can have up to 2^n stereoisomers. libretexts.org In the case of this compound, with one stereocenter (n=1), there are 2^1 = 2 possible stereoisomers, which are the (R) and (S) enantiomers. If a molecule has more than one stereocenter, it can also have diastereomers, which are stereoisomers that are not mirror images of each other. tru.camsu.edu
Asymmetric Synthesis Approaches
Asymmetric synthesis refers to a chemical reaction (or reaction sequence) that preferentially produces one enantiomer or diastereomer over others. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral molecules like this compound.
One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. harvard.edunih.gov This approach entails temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
Pseudoephedrine and its analogue, pseudoephenamine, are effective chiral auxiliaries for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids. harvard.edunih.gov The process typically involves the following steps:
Amide Formation: The carboxylic acid starting material is converted into an amide by reacting it with the chiral auxiliary, for instance, (S,S)-pseudoephenamine.
Diastereoselective Alkylation: The resulting chiral amide is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an alkyl halide. The steric bulk and chelating ability of the auxiliary direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.
Auxiliary Cleavage: The newly formed diastereomerically enriched amide is then hydrolyzed under acidic or basic conditions to cleave the auxiliary and yield the desired enantiomerically enriched carboxylic acid.
Pseudoephenamine has been noted as a particularly effective auxiliary, often providing higher diastereoselectivities compared to pseudoephedrine and resulting in crystalline amide intermediates that are easier to purify. harvard.edunih.gov
Table 1: Asymmetric Synthesis via Chiral Auxiliary
| Step | Description | Key Reagents |
| 1 | Amide Formation | Carboxylic acid, Chiral Auxiliary (e.g., (S,S)-pseudoephenamine), Coupling agent |
| 2 | Diastereoselective Alkylation | Chiral Amide, Strong Base (e.g., LDA), Alkyl Halide |
| 3 | Auxiliary Cleavage | Diastereomerically enriched amide, Acid or Base (for hydrolysis) |
This table is for illustrative purposes and actual reagents may vary based on the specific substrate and desired product.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. nih.govrsc.org This method employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. A common approach is the asymmetric hydrogenation of a prochiral precursor.
For the synthesis of this compound, a potential precursor would be 2-methoxy-4-methyl-2-pentenoic acid. The asymmetric hydrogenation of the carbon-carbon double bond in this precursor, using a chiral transition metal catalyst, would introduce the stereocenter at the C2 position.
The catalyst typically consists of a transition metal (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, resulting in the preferential formation of one enantiomer of the product. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.
Biotransformations utilize enzymes or whole microorganisms as catalysts to perform chemical reactions with high chemo-, regio-, and enantioselectivity. nih.gov This approach offers several advantages, including mild reaction conditions and environmental compatibility.
For the synthesis of enantiomers of this compound, several biocatalytic strategies could be envisioned:
Kinetic Resolution of a Racemic Mixture: An enzyme, such as a lipase (B570770) or esterase, could be used to selectively react with one enantiomer of a racemic mixture of this compound or its ester derivative. This would leave the unreacted enantiomer in high enantiomeric excess.
Asymmetric Reduction of a Prochiral Ketone: A keto-acid precursor, such as 2-oxo-4-methylpentanoic acid, could be asymmetrically reduced to the corresponding hydroxy acid using a ketoreductase enzyme. The resulting chiral hydroxy acid could then be methylated to yield the desired product.
Asymmetric Alkylation: Recent advances have explored the use of engineered enzymes for the asymmetric alkylation of α-keto acids, which could provide a direct route to enantiomerically enriched α-substituted carboxylic acids. nih.gov
Table 2: Comparison of Asymmetric Synthesis Approaches
| Approach | Key Feature | Advantages | Potential Challenges |
| Chiral Auxiliary-Mediated Synthesis | Stoichiometric use of a chiral molecule to direct stereochemistry. | High diastereoselectivity, reliable, well-established methods. harvard.edunih.gov | Requires additional steps for auxiliary attachment and removal, generates stoichiometric waste. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. nih.govrsc.org | High catalytic efficiency, low catalyst loading, atom economical. | Catalyst development can be challenging and expensive, optimization of reaction conditions required. |
| Enantioselective Biotransformations | Use of enzymes or microorganisms as catalysts. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting, substrate scope may be narrow. |
Derivatization Strategies and Analogue Development of 2 Methoxy 4 Methylpentanoic Acid
Esterification and Amidation Reactions
The carboxylic acid moiety of 2-Methoxy-4-methylpentanoic acid is the primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of a lead compound.
Esterification
The conversion of this compound to its corresponding esters can be achieved through several well-established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk This equilibrium-driven reaction often requires the use of excess alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk For more sensitive substrates or when milder conditions are required, other methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP) in what is known as the Steglich esterification, or the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com Alkylation of the carboxylate with alkyl halides such as methyl iodide is another viable route to methyl esters. commonorganicchemistry.com
| Esterification Method | Reagents | Potential Products | General Applicability |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-methoxy-4-methylpentanoate, Ethyl 2-methoxy-4-methylpentanoate | Simple, primary, and secondary alcohols. masterorganicchemistry.comchemguide.co.uk |
| Steglich Esterification | Alcohol, DCC, DMAP | Various esters, including t-butyl esters. commonorganicchemistry.com | Acid-sensitive substrates. commonorganicchemistry.com |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | A wide range of esters. commonorganicchemistry.com | Broad applicability. |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Methyl 2-methoxy-4-methylpentanoate | Good for simple alkyl esters. commonorganicchemistry.com |
Amidation
Amidation of this compound to form a diverse range of amides can be accomplished using various coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. bachem.com Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.compeptide.com Phosphonium-based reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective. sigmaaldrich.com For sterically hindered systems, the use of methanesulfonyl chloride to form a mixed anhydride (B1165640) has been shown to be an effective method for the synthesis of Weinreb amides (N-methoxy-N-methyl amides). organic-chemistry.org
| Amidation Method | Coupling Reagents/Additives | Potential Amine Reactants | Potential Products |
| Carbodiimide (B86325) Coupling | EDC/NHS, DCC/HOBt | Primary amines, Secondary amines, Amino acid esters | Simple amides, Peptidic structures. bachem.compeptide.com |
| Phosphonium Salt Coupling | PyBOP, HBTU, HATU | Primary amines, Secondary amines, Peptides | Complex amides and peptides. sigmaaldrich.com |
| Mixed Anhydride Method | Methanesulfonyl chloride, Triethylamine | N,O-Dimethylhydroxylamine | Weinreb amides. organic-chemistry.org |
Formation of Macrocyclic Structures and Peptidic Conjugates
The bifunctional nature of this compound derivatives allows for their use in the synthesis of more complex architectures such as macrocycles and peptidic conjugates.
Macrocyclic Structures
Macrocyclization, the formation of a large ring structure, can be envisioned through several strategies involving derivatives of this compound. An appropriately functionalized linear precursor containing the this compound moiety could undergo an intramolecular cyclization. For instance, a molecule bearing both a terminal amine and the this compound at the other end could be cyclized via an intramolecular amidation reaction. Such reactions are often performed under high dilution conditions to favor the intramolecular pathway over intermolecular polymerization. The presence of the methoxy (B1213986) group and the isobutyl group would likely influence the conformational preferences of the resulting macrocycle. While no direct examples of macrocycles containing this specific acid are available, the principles of macrocyclization are well-established, often employing the same coupling reagents used in amidation. nih.gov Another potential route could involve the intramolecular SN' cyclization of alkyllithium reagents onto methoxy alkenes, a strategy that has been shown to be stereoselective. nih.gov
Peptidic Conjugates
This compound can be incorporated into peptide sequences, acting as a non-proteinogenic amino acid analogue. This can be achieved by coupling its carboxylic acid group to the N-terminus of a peptide or an amino acid ester. nih.gov The resulting conjugate would possess unique properties conferred by the methoxy and isobutyl groups. The methoxy group at the alpha position may influence the peptide's secondary structure and its interaction with biological targets. The development of peptide coupling reagents has made the synthesis of such modified peptides highly efficient. bachem.comsigmaaldrich.com For example, the EDC/NHS coupling strategy is widely used for conjugating molecules to peptides and proteins. nih.gov
| Conjugate Type | Synthetic Strategy | Key Reagents | Potential Application |
| Macrocycle | Intramolecular amidation | High dilution, Peptide coupling reagents (e.g., HATU, PyBOP) | Constrained therapeutic agents, Host-guest chemistry |
| Peptidic Conjugate | Amide bond formation with a peptide | EDC/NHS, HBTU | Modified peptides with altered pharmacological profiles |
Incorporation into Polymer Architectures and Bioconjugates
The derivatization of this compound can also be extended to the field of polymer chemistry and bioconjugation, creating materials with tailored properties.
Polymer Architectures
To incorporate this compound into a polymer, it would first need to be converted into a polymerizable monomer. For example, the carboxylic acid could be esterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting monomer could then be copolymerized with other vinyl monomers to create a polymer with pendant 2-Methoxy-4-methylpentanoate groups. While direct polymerization of this specific acid has not been reported, related methoxy-functionalized monomers have been successfully polymerized. researchgate.net For instance, 2-methoxy-2-oxo-1,3,2-dioxaphospholane has been polymerized to form poly[oxy(methoxyphosphoryl)oxyethylene]. researchgate.net This suggests that with appropriate functionalization, this compound could be a valuable building block for new functional polymers.
Bioconjugates
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or an oligonucleotide. This compound can be conjugated to biomolecules through its carboxylic acid group. For instance, it could be coupled to the amine groups of lysine (B10760008) residues on a protein surface using standard amidation chemistry. nih.gov While direct bioconjugation of this specific acid is not documented, the conjugation of 2'-O-methoxyethyl (MOE) modified oligonucleotides to peptides has been demonstrated, highlighting the feasibility of incorporating methoxy-containing small molecules into larger biomolecular systems. nih.gov Such bioconjugates could have applications in drug delivery, diagnostics, and as tools for studying biological processes.
| Application Area | Derivatization Strategy | Potential Monomer/Conjugate | Resulting Material |
| Polymer Architectures | Esterification with a polymerizable alcohol | 2-Methoxy-4-methylpentanoyl-ethyl methacrylate | Functional polymer with pendant methoxy-acid groups |
| Bioconjugation | Amidation with amine groups on a biomolecule | Protein-2-methoxy-4-methylpentanamide | Modified protein with altered properties |
Regioselective and Chemoselective Modification Studies
The structure of this compound offers several sites for potential chemical modification. Regioselective and chemoselective reactions would allow for the precise derivatization of one functional group in the presence of others.
Regioselective Modifications
Regioselectivity refers to the preferential reaction at one site over another. In this compound, the primary sites for reaction are the carboxylic acid, the methoxy group, and the C-H bonds of the isobutyl group. The carboxylic acid is the most reactive site for many transformations. However, under specific conditions, other sites could be targeted. For instance, demethylation of the methoxy group could potentially be achieved using strong Lewis acids or through enzymatic methods, as has been shown for other aryl methyl ethers. acs.org This would yield a 2-hydroxy-4-methylpentanoic acid derivative. Regioselective reactions of highly substituted arynes have been demonstrated, suggesting that under the right conditions, selective functionalization of different positions on a molecule is achievable. caltech.edu
Chemoselective Modifications
Chemoselectivity is the selective reaction of one functional group in the presence of a different functional group. For example, if this compound were to be incorporated into a larger molecule containing other reactive groups like an alcohol or a ketone, chemoselective reactions would be crucial. The carboxylic acid can be selectively activated for amidation in the presence of an alcohol using specific coupling reagents. Conversely, an alcohol could be selectively protected while the carboxylic acid is being modified. The choice of reagents and reaction conditions is critical for achieving high chemoselectivity. For instance, the Hell-Volhard-Zelinsky reaction allows for the selective alpha-bromination of carboxylic acids, which could potentially be applied to this compound, although the presence of the alpha-methoxy group might influence the reaction's outcome. khanacademy.org
| Modification Type | Target Site | Potential Reagents/Conditions | Potential Product |
| Regioselective | Methoxy group | BBr₃, Enzymatic demethylation | 2-Hydroxy-4-methylpentanoic acid |
| Chemoselective | Carboxylic acid (in presence of other groups) | Selective coupling agents (e.g., EDC) | Amide derivative with other functional groups intact |
Biochemical Integration and Metabolic Pathway Interrogation of 2 Methoxy 4 Methylpentanoic Acid
Roles in Microbial and Plant Metabolic Networks
In rumen microbial ecosystems, Monensin (B1676710), and by extension its constituent parts, alters metabolic networks by affecting the microbial population. asm.orgasm.org It generally leads to an increase in propionate (B1217596) production and a decrease in methane (B114726) formation. asm.orgasm.org This shift is attributed not to a direct toxic effect on methanogens, but rather to an inhibition of hydrogen production from formate, which in turn limits methanogenesis. asm.org Furthermore, Monensin can decrease the degradation of dietary protein in the rumen, suggesting an influence on proteolytic and amino acid metabolizing pathways of the microbial community. asm.org
The metabolic fate of 2-Methoxy-4-methylpentanoic acid as an independent compound in plants has not been extensively documented. However, based on the metabolic pathways of other xenobiotic carboxylic acids in plants, it can be hypothesized that it would undergo detoxification processes. These processes typically involve hydroxylation followed by conjugation with sugars or amino acids to increase water solubility and facilitate sequestration or transport.
Enzymatic Interactions and Catalysis Studies
Direct enzymatic studies on isolated this compound are limited. However, significant insights can be drawn from studies on related enzymatic activities, particularly O-demethylation, which is a key metabolic reaction for methoxy-containing compounds. wikipedia.org
The cytochrome P450 (CYP) family of enzymes are well-known for their role in the oxidative demethylation of a wide array of substrates. wikipedia.org For instance, the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 efficiently demethylates 4-methoxybenzoic acid. nih.gov Studies on engineered variants of CYP199A4 have shown that the enzyme's active site can accommodate various substituted benzoic acids, catalyzing demethylation at the para- or meta-position. nih.gov This suggests that an aliphatic methoxy-acid like this compound could potentially be a substrate for similar P450 monooxygenases, which would catalyze the removal of its methyl group to form a hydroxyl group and formaldehyde. nih.gov
In vitro metabolism studies of Monensin A using human liver microsomes and the fungus Cunninghamella elegans have identified O-demethylation as a primary metabolic pathway. nih.gov These systems produce 3-O-demethyl monensin A, confirming that the methoxy (B1213986) group on the pentanoic acid terminus is accessible to and targeted by metabolic enzymes like cytochrome P450s. nih.gov The rate of this demethylation varies across species, which correlates with interspecies differences in toxicity. nih.gov
Additionally, O-demethylation can be catalyzed by oxygen-independent enzymes. Cobalamin-dependent methyltransferases found in anaerobic bacteria can cleave aryl methyl ethers. acs.org While these have been primarily studied on aromatic compounds, they represent another class of enzymes that could potentially interact with and metabolize this compound. acs.org
Table 1: Examples of Enzymes and Their Relevance to this compound Metabolism
| Enzyme/System | Organism/Source | Substrate(s) Studied | Reaction Catalyzed | Relevance to this compound |
|---|---|---|---|---|
| Cytochrome P450 3A (CYP3A) | Human, Cattle, Horse, Rat Liver Microsomes | Monensin A | O-demethylation | Demonstrates direct enzymatic removal of the methoxy group from the pentanoic acid moiety within the Monensin structure. nih.govnih.gov |
| CYP199A4 | Rhodopseudomonas palustris | Methoxy-substituted benzoic acids | O-demethylation | Serves as a model for the enzymatic O-demethylation of methoxy-containing carboxylic acids. nih.govnih.gov |
| Veratrol-O-demethylase (vdmB) | Desulfitobacterium hafniense | Aryl methyl ethers (e.g., veratrol, papaverine) | Oxygen-independent O-demethylation | Represents an alternative, anaerobic pathway for potential demethylation. acs.org |
Theoretical Considerations of Biological Target Interactions
The primary biological interaction of the this compound moiety is understood through its role in the parent compound, Monensin A. Monensin is an ionophore that complexes with monovalent cations, such as sodium (Na+), and transports them across lipid membranes. wikipedia.org The carboxylic acid group of the this compound terminus is critical for this function. In the "closed" conformation of the Na+-Monensin complex, the carboxylate group forms a hydrogen bond with a hydroxyl group at the opposite end of the molecule, effectively encapsulating the cation. This allows the complex to be soluble in the hydrophobic environment of the cell membrane.
The interaction is a non-covalent, coordinate bonding between the cation and several oxygen atoms, including those from the ether rings and hydroxyl groups of the main polyether chain. The carboxylate of the pentanoic acid tail acts as a crucial "head-to-tail" clasp, stabilizing the entire complex. This allows Monensin to function as an Na+/H+ antiporter, disrupting ion gradients across biological membranes, which is the basis of its antibiotic and anti-coccidial activity.
As a standalone molecule, the biological interactions of this compound are not well-defined. Theoretically, its carboxylic acid function would allow it to interact with the active sites of various enzymes or receptors through hydrogen bonding and ionic interactions, similar to other short-chain fatty acids. The methoxy group adds a region of moderate polarity and could influence binding orientation and specificity within a protein's binding pocket.
Biosynthetic Pathway Elucidation and Engineering
The this compound unit is not synthesized as an independent molecule that is later attached to Monensin. Instead, it is formed as the terminal section of the entire Monensin polyketide backbone during its biosynthesis by a modular Type I polyketide synthase (PKS) in Streptomyces cinnamonensis. nih.govoup.com
The biosynthesis of the Monensin A backbone is a processive assembly involving a series of decarboxylative condensations. rsc.org The PKS enzyme complex consists of multiple modules, each responsible for adding a specific extender unit to the growing polyketide chain. nih.govoup.com The backbone of Monensin is assembled from acetate (B1210297), propionate, and butyrate (B1204436) extender units.
The final steps of the polyketide chain extension form what will become the this compound residue. The introduction of the methoxy group is believed to be a late-stage modification. oup.com The PKS likely incorporates a propionate unit, followed by reduction steps to create a hydroxyl group at the C3 position (which corresponds to the C2 position of the final pentanoic acid). This hydroxyl group is then methylated by a specific S-adenosyl methionine (SAM)-dependent O-methyltransferase enzyme encoded within the Monensin biosynthetic gene cluster.
Following the assembly of the full polyketide chain, it undergoes a series of oxidative cyclizations catalyzed by monooxygenases (like MonCI) to form the characteristic ether rings. osti.gov Finally, the completed polyketide is released from the PKS enzyme, likely through the action of a specialized thioesterase (like MonCII), yielding the final Monensin A molecule with its terminal this compound group. nih.gov
Advanced Analytical and Structural Characterization of 2 Methoxy 4 Methylpentanoic Acid
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the structural and stereochemical analysis of 2-Methoxy-4-methylpentanoic acid, providing detailed insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the methoxy (B1213986) group protons, the methyl protons of the isobutyl group, the methylene (B1212753) protons, and the methine protons. The chemical shifts and coupling patterns of the diastereotopic protons adjacent to the chiral center at C2 are particularly important for assigning the relative stereochemistry of diastereomers.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. Key resonances would correspond to the carboxyl carbon, the carbon bearing the methoxy group (C2), the methoxy carbon, and the carbons of the isobutyl group. The chemical shifts of the carbons in the diastereomers will differ slightly, allowing for their distinction. For instance, in related structures like 2-methoxypropane, the carbon atoms of the equivalent methyl groups attached to the CH group show the same chemical shift, while the methoxy carbon and the CH carbon appear at distinct ppm values. docbrown.info
| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Carboxyl (COOH) | 10-13 (broad singlet) | ~170-180 |
| Methine (CH-O) | 3.5-4.0 | ~80-90 |
| Methoxy (OCH₃) | 3.2-3.6 (singlet) | ~50-60 |
| Methylene (CH₂) | 1.4-1.8 | ~30-40 |
| Methine (CH) | 1.8-2.2 | ~25-35 |
| Methyl (CH₃) | 0.8-1.0 (doublet) | ~20-25 |
Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₇H₁₄O₃.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron ionization (EI) is a common technique that leads to characteristic fragments. For this compound, expected fragmentation pathways would involve the loss of the methoxy group, the carboxyl group, and cleavage of the carbon-carbon bonds in the isobutyl side chain. The base peak in the mass spectrum of a related compound, 2-methylpropanoic acid, is the m/z 43 ion, which corresponds to a stable secondary carbocation. docbrown.info Similar stable carbocations would be expected in the fragmentation of this compound.
| m/z | Possible Fragment | Description |
| 146 | [C₇H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 115 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 101 | [M - COOH]⁺ | Loss of a carboxyl radical |
| 87 | [M - C₄H₉]⁺ | Loss of an isobutyl radical (alpha-cleavage) |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 45 | [COOH]⁺ | Carboxyl cation |
Note: The relative abundances of these ions would depend on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) group of the carboxylic acid, the carbonyl (C=O) group, and the C-O bonds of the ether and carboxylic acid. The O-H stretching vibration of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration gives a strong, sharp absorption band around 1700-1725 cm⁻¹. docbrown.infolibretexts.org The C-O stretching vibrations for the ether and carboxylic acid would be observed in the fingerprint region between 1000 and 1300 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) |
| Ether | C-O stretch | 1050-1150 |
| Alkyl | C-H stretch | 2850-2960 |
Note: The exact positions of the absorption bands can be influenced by intermolecular hydrogen bonding.
Chiroptical Spectroscopy for Optical Purity Determination
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to study the stereochemical properties of chiral molecules like this compound. These methods measure the differential absorption or rotation of left and right circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration of the chiral centers in the molecule. By comparing the chiroptical properties of a sample to that of a pure enantiomer, the optical purity can be determined.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To obtain the solid-state structure of this compound, a suitable single crystal of the compound or a derivative is required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative and absolute stereochemistry of the molecule. This technique is particularly valuable for resolving any ambiguities that may arise from spectroscopic data.
Advanced Chromatographic Separations for Enantiomeric Purity Assessment
Chromatographic techniques are indispensable for the separation and quantification of enantiomers, thus allowing for the assessment of enantiomeric purity.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating the enantiomers of this compound. nih.govsigmaaldrich.com The choice of the CSP is critical and often involves derivatives of cellulose, amylose, or cyclodextrins. nih.govnih.gov The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com
Another approach is the indirect method, where the racemic acid is derivatized with a chiral resolving agent to form diastereomers. mdpi.com These diastereomers can then be separated on a standard achiral stationary phase. mdpi.com Gas chromatography (GC) on a chiral column can also be employed for the separation of volatile derivatives of the enantiomers. The development of selective GC methods, for instance using negative chemical ionization mass spectrometry, can be applied to differentiate and quantify closely related isomers like 2-, 3-, and 4-methylpentanoic acids. nih.gov
Theoretical and Computational Investigations of 2 Methoxy 4 Methylpentanoic Acid
Quantum Chemical Calculations (e.g., Ab initio, DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly well-suited for studying organic molecules of this size, balancing computational cost with high accuracy. nih.govwmocollege.ac.in
Geometry optimization of 2-methoxy-4-methylpentanoic acid using a common DFT functional, such as B3LYP with a 6-31G* basis set, would be the first step. mdpi.com This calculation determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar small carboxylic acids are instrumental in understanding the planar geometry of the carboxylic group and the rotational barriers around key single bonds. nih.gov
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. nih.govwmocollege.ac.in This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group, identifying it as the primary site for deprotonation and nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound (Exemplary Data)
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | +1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical results for similar aliphatic carboxylic acids. Specific calculations for this compound would be needed for precise values.
Molecular Modeling and Conformational Analysis
This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable conformers and understand the energy barriers between them.
A key area of conformational flexibility is the rotation around the C-O bond of the carboxylic acid group. This leads to two primary planar conformations: syn and anti. nih.gov In the syn conformation, the acidic hydrogen is oriented in the same direction as the carbonyl oxygen, allowing for a potential intramolecular hydrogen bond. In the anti conformation, the hydrogen points away. For most simple carboxylic acids in the gas phase or nonpolar solvents, the syn conformer is more stable. nih.gov However, in aqueous solutions, the anti conformation can be favored due to improved solvation and intermolecular hydrogen bonding with water molecules. nih.gov
Table 2: Relative Energies of Key Conformers (Hypothetical)
| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) | Predicted Population (Room Temp) |
| Syn-Conformer 1 | ~0° | 0.00 | High |
| Anti-Conformer 1 | ~180° | +2.5 | Low |
| Syn-Conformer 2 (rotated backbone) | ~0° | +1.2 | Moderate |
| Anti-Conformer 2 (rotated backbone) | ~180° | +3.8 | Very Low |
Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis. Actual values require specific computational studies.
Structure-Activity Relationship (SAR) Derivation through Computational Methods
While biological activity data for this compound is scarce, computational methods can be used to derive hypothetical Structure-Activity Relationships (SAR). This involves comparing the structural and electronic properties of our target molecule with known active compounds that share similar features.
Quantitative Structure-Activity Relationship (QSAR) studies on other series of carboxylic acids have shown that properties like molecular weight, polarity, and specific electronic descriptors can be correlated with biological activity. nih.gov For instance, the presence and position of the methoxy group are critical. The methoxy group is an electron-donating group that can influence the acidity of the carboxylic proton and participate in hydrogen bonding with biological targets like enzymes or receptors. Its position at C2 is significant, as it is adjacent to the carboxylic acid, potentially influencing its electronic properties and steric profile more directly than a more distant substitution.
To build a predictive SAR model, one would computationally generate a series of virtual analogs of this compound. Modifications could include changing the position of the methoxy group, altering the length of the alkyl chain, or replacing the methoxy group with other substituents (e.g., hydroxyl, chloro, fluoro). For each analog, a set of molecular descriptors (e.g., logP, polar surface area, HOMO/LUMO energies, dipole moment) would be calculated. If experimental activity data were available, these descriptors could be used to build a statistical model that predicts the activity of new, unsynthesized compounds.
Mechanistic Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate reactions such as its esterification or its deprotonation by a base.
Transition State (TS) analysis using DFT would be central to these investigations. By locating the transition state structure on the potential energy surface, one can calculate the activation energy of a reaction, which determines the reaction rate. For example, in an acid-catalyzed esterification reaction with methanol, the mechanism would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, proton transfer, and finally elimination of a water molecule. Computational methods can model each step, identifying the highest energy barrier (the rate-determining step) and providing a three-dimensional picture of the key transition state.
Similarly, the acidity (pKa) of the carboxylic acid could be predicted computationally. This involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. The presence of the electron-donating methoxy group at the alpha position would be expected to slightly decrease the acidity compared to an unsubstituted alkanoic acid, a hypothesis that can be precisely quantified through these calculations.
Applications in Advanced Chemical and Materials Science
Building Block for Complex Organic Synthesis
In the realm of organic synthesis, the value of a molecule is often determined by its capacity to serve as a "building block"—a foundational unit that can be elaborated into a more complex chemical architecture. 2-Methoxy-4-methylpentanoic acid, by virtue of its functional groups, is a versatile synthon. The carboxylic acid moiety is a gateway to a variety of transformations, including conversion to esters, amides, and acid chlorides, or reduction to the corresponding primary alcohol. These transformations are fundamental steps in constructing larger molecules.
The presence of a stereogenic center at the C-2 position, adjacent to the methoxy (B1213986) group, makes this compound a particularly interesting building block for asymmetric synthesis. Enantiomerically pure forms of the acid could be used to introduce a specific stereochemistry into a target molecule, a critical requirement in the synthesis of many pharmaceuticals and biologically active natural products. The branched isobutyl group provides steric bulk that can influence the stereochemical outcome of reactions at or near the chiral center. While specific total syntheses employing this exact building block are not prominently documented in literature, its structure is analogous to other chiral synthons used in palladium-catalyzed cross-coupling reactions and other carbon-carbon bond-forming strategies, highlighting its potential in the assembly of complex organic frameworks.
Precursor in Specialized Polymer Synthesis
The development of novel biodegradable polymers is a critical area of materials science. While this compound is not directly polymerized, its hydroxylated analogue, (R)-2-hydroxy-4-methylvalerate (2H4MV), has been successfully incorporated as a monomer into polyhydroxyalkanoates (PHAs). nih.govresearchgate.net PHAs are microbially produced polyesters recognized for their biodegradability and potential as sustainable alternatives to conventional plastics. nih.govresearchgate.net
Research has demonstrated that genetically engineered Escherichia coli can produce copolymers containing 2H4MV units. nih.govresearchgate.net In one study, E. coli was engineered to express a lactate-polymerizing enzyme (LPE), along with (R)-2-hydroxy-4-methylvalerate dehydrogenase (LdhA) and 2H4MV-CoA transferase (HadA) from the bacterium Clostridium difficile. nih.govresearchgate.net This enzymatic machinery allows the cell to convert endogenous leucine (B10760876), an amino acid, into 2H4MV and subsequently incorporate it into a growing polymer chain. nih.govresearchgate.net The result is a copolymer, such as poly(3-hydroxybutyrate-co-2-hydroxyalkanoate) [P(3HB-co-2HA)], containing the branched 2H4MV monomer. nih.govresearchgate.net
This biosynthetic pathway establishes a clear route to a polymerizable precursor of this compound. The 2-hydroxy group of the incorporated 2H4MV monomer represents a chemical handle that could, in theory, be subjected to post-polymerization modification or, alternatively, the monomer itself could be chemically or enzymatically methylated prior to polymerization to yield a polymer containing the target methoxy acid unit.
Table 1: Research Findings in Biosynthesis of 2H4MV-Containing Polymers
| Engineered Organism | Key Enzymes Introduced | Carbon Source(s) | Polymer Produced | Monomer Unit Derived from Leucine |
|---|---|---|---|---|
| Escherichia coli DH5α | Lactate-polymerizing enzyme (LPE), (R)-2-hydroxy-4-methylvalerate dehydrogenase (LdhA), 2H4MV-CoA transferase (HadA) | Glucose, Saccharified Japanese cedar | Poly(3-hydroxybutyrate-co-2-hydroxyalkanoate) [P(3HB-co-2HA)] | (R)-2-hydroxy-4-methylvalerate (2H4MV) nih.govresearchgate.net |
Utility in Fragrance Chemistry and Chiral Auxiliary Development
The application of this compound extends into the specialized fields of fragrance chemistry and stereocontrolled synthesis.
Fragrance Chemistry: The structural motifs within this compound—specifically its branched aliphatic chain and ether functionality—are features found in various molecules used in the fragrance industry. While the compound itself is not a widely documented fragrance, its esters could potentially possess unique olfactory properties, as esterification is a common method for generating aromatic compounds. Its structure is reminiscent of other aliphatic aldehydes and esters that contribute fresh, fruity, or green notes to fragrance compositions. Further investigation would be required to determine the odor profile of its derivatives and their potential utility in fine or functional perfumery.
Chiral Auxiliary Development: In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govyork.ac.uk This strategy is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgnih.gov Well-known examples include Evans oxazolidinones and Corey's oxazaborolidines, which are used to direct reactions like alkylations and aldol (B89426) additions with high diastereoselectivity. wikipedia.orgnih.govresearchgate.net
As this compound is an inherently chiral carboxylic acid, it possesses the fundamental structural requirement to be developed into a chiral auxiliary. york.ac.uk The process would involve preparing the acid in an enantiomerically pure form and then coupling it to a prochiral molecule (e.g., forming an amide or ester). The steric and electronic properties of the methoxy-acid moiety would then influence subsequent bond-forming reactions, blocking one face of the reactive intermediate and directing attack to the other. After the desired stereocenter has been set, the auxiliary can be cleaved and potentially recycled. wikipedia.org
Metabolic Engineering and Bioproduction Enhancement
Metabolic engineering offers a powerful route for the sustainable production of valuable chemicals in microorganisms like E. coli. researchgate.netfrontiersin.orgnih.gov The biosynthesis of the precursor to this compound, (R)-2-hydroxy-4-methylvalerate (2H4MV), is a prime example of this approach. nih.govresearchgate.net
As detailed in section 8.2, scientists have successfully engineered E. coli to produce 2H4MV from endogenous L-leucine. nih.govresearchgate.net This was achieved by introducing two key enzymes from Clostridium difficile: (R)-2-hydroxy-4-methylvalerate dehydrogenase (LdhA) and 2H4MV-CoA transferase (HadA). nih.govresearchgate.net This establishes a novel biosynthetic pathway in the host organism.
To enhance the production of such a target molecule, several established metabolic engineering strategies could be applied:
Pathway Optimization: The expression levels of the introduced enzymes (LdhA and HadA) can be fine-tuned to prevent the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product.
Precursor Supply Enhancement: The intracellular pool of the L-leucine precursor could be increased by overexpressing key genes in its native biosynthesis pathway.
Elimination of Competing Pathways: To channel more carbon toward leucine and subsequently 2H4MV, genes for competing metabolic pathways can be deleted. For instance, knocking out genes involved in the production of byproducts like acetate (B1210297) is a common strategy to improve the yield of the desired chemical. researchgate.net
These strategies collectively aim to reprogram the cellular metabolism of the microorganism, transforming it into a dedicated factory for producing the target chemical from simple, renewable feedstocks like glucose. researchgate.net
Table 2: Key Enzymes for Biosynthesis of 2-hydroxy-4-methylvalerate
| Enzyme | Gene Origin | Function in Pathway |
|---|---|---|
| (R)-2-hydroxy-4-methylvalerate dehydrogenase | Clostridium difficile | Converts α-ketoisocaproate (a leucine intermediate) to (R)-2-hydroxy-4-methylvalerate (2H4MV). nih.govresearchgate.net |
| 2H4MV-CoA transferase | Clostridium difficile | Converts 2H4MV into its coenzyme A thioester (2H4MV-CoA), activating it for polymerization. nih.govresearchgate.net |
Future Research Directions and Emerging Paradigms for 2 Methoxy 4 Methylpentanoic Acid
Innovations in Green Chemistry Synthesis Methodologies
The development of sustainable and environmentally benign methods for the synthesis of chemical compounds is a paramount goal in modern chemistry. For 2-Methoxy-4-methylpentanoic acid, future research is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the use of catalytic oxidation processes that employ green oxidants like hydrogen peroxide (H₂O₂). nih.gov Traditional methods often rely on stoichiometric amounts of hazardous oxidizing agents. In contrast, catalytic systems, such as those based on selenium, can facilitate the oxidation of precursor aldehydes to carboxylic acids with high efficiency and selectivity under mild conditions. mdpi.com Another approach involves the use of solid acid catalysts, like sulfonic acid functionalized reduced graphene oxide (SA-rGO), which can be easily recovered and reused, further enhancing the sustainability of the process. nih.gov
Furthermore, photo-oxidation, utilizing sunlight as a clean and abundant energy source, presents an exciting frontier. nih.gov This method could involve the light-induced autoxidation of the corresponding aldehyde in the presence of oxygen, offering a potentially carbon-neutral synthesis route. The use of CO₂ and H₂ as C1 building blocks in catalytic systems also represents a novel and sustainable approach to synthesizing carboxylic acids from oxygenated substrates.
A key area of development will be the adaptation of these general green methodologies to the specific synthesis of this compound, focusing on optimizing reaction conditions to achieve high yields and purity while adhering to the principles of green chemistry.
Table 1: Comparison of Potential Green Synthesis Methods for this compound
| Synthesis Method | Catalyst/Reagent | Key Advantages | Potential Challenges for this compound Synthesis |
| Catalytic Oxidation with H₂O₂ | Selenium-based catalysts; SA-rGO | High efficiency, mild conditions, reusable catalyst | Catalyst poisoning by sulfur-containing impurities, optimization of selectivity for the methoxy (B1213986) group. |
| Photo-oxidation | Sunlight/LED light | Use of renewable energy, potentially carbon-neutral | Control of side reactions, efficiency on a large scale. |
| Catalytic Carboxylation with CO₂ | Rhodium-based catalysts | Utilization of a greenhouse gas as a C1 source | High pressure and temperature requirements, catalyst stability. |
Advanced Bioconjugation and Chemoenzymatic Strategies
The covalent attachment of small molecules like this compound to biomolecules, a process known as bioconjugation, is a powerful tool for developing new therapeutics and research probes. springernature.combiosyn.comnih.gov The carboxylic acid group of this compound provides a convenient handle for conjugation to the amine groups of proteins, such as antibodies or enzymes, forming stable amide bonds. nih.gov
Future research will likely explore the development of bioconjugates of this compound for targeted drug delivery. For instance, conjugating the molecule to a tumor-targeting antibody could enable its specific delivery to cancer cells, potentially enhancing its therapeutic efficacy while minimizing off-target effects. nih.gov
Chemoenzymatic strategies, which combine chemical synthesis with biocatalysis, offer a powerful approach for the stereoselective synthesis of chiral molecules like this compound. The presence of a chiral center at the C2 position suggests that the two enantiomers of this compound could have different biological activities. vulcanchem.com Lipases and esterases are particularly attractive enzymes for the kinetic resolution of racemic mixtures of carboxylic acids or their esters, allowing for the preparation of enantiomerically pure forms. lincoln.ac.ukacs.org Future work could focus on identifying or engineering enzymes with high enantioselectivity for the synthesis of (R)- or (S)-2-Methoxy-4-methylpentanoic acid.
Table 2: Potential Bioconjugation and Chemoenzymatic Strategies
| Strategy | Key Enabling Technology | Potential Application for this compound |
| Bioconjugation | Amide bond formation via carbodiimide (B86325) chemistry | Targeted delivery of the compound to specific cells or tissues. |
| Click chemistry | Modular and efficient conjugation to a wide range of biomolecules. | |
| Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution | Production of enantiomerically pure (R)- and (S)-2-Methoxy-4-methylpentanoic acid. |
| Nitrilase-catalyzed hydrolysis of a precursor nitrile | Asymmetric synthesis of the chiral carboxylic acid. |
High-Throughput Screening for Novel Biological Interactions in Model Systems
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. researchgate.net This technology will be instrumental in uncovering the potential therapeutic applications of this compound. HTS campaigns can be designed to assess the compound's effect on a wide range of biological targets, including enzymes, receptors, and whole cells. nih.govnih.gov
Future HTS efforts will likely involve screening this compound and its derivatives against diverse libraries of biological targets to identify novel interactions. For example, cell-based assays can be used to evaluate the compound's impact on cell proliferation, apoptosis, or specific signaling pathways in various disease models, such as cancer or inflammatory diseases. mdpi.com The use of model organisms like zebrafish or C. elegans in HTS can also provide valuable insights into the compound's in vivo effects and potential toxicity at an early stage.
The data generated from these HTS campaigns will be crucial for identifying promising lead compounds for further development and for elucidating the mechanism of action of this compound.
Table 3: High-Throughput Screening Approaches for this compound
| HTS Approach | Model System | Potential Biological Readout |
| Biochemical Assays | Isolated enzymes (e.g., kinases, proteases) | Enzyme inhibition or activation. |
| Cell-Based Assays | Cancer cell lines, immune cells | Cell viability, apoptosis, cytokine production, reporter gene expression. |
| Model Organism Screens | Zebrafish embryos, C. elegans | Developmental toxicity, behavioral changes, lifespan modulation. |
Integration with Systems Biology and Synthetic Biology Frameworks
Systems biology and synthetic biology offer powerful frameworks for understanding and engineering complex biological systems. acs.orgnih.govdrugtargetreview.comfrontiersin.org The integration of this compound into these frameworks represents a paradigm shift in how its biological effects are studied and how its production could be optimized.
Systems biology approaches, which involve the computational modeling of biological networks, can be used to predict the potential targets and off-target effects of this compound. mlsb.io By analyzing how the compound perturbs cellular networks, researchers can gain a deeper understanding of its mechanism of action and identify potential biomarkers for its activity.
Synthetic biology, on the other hand, focuses on the design and construction of new biological parts, devices, and systems. mit.edu This field could be leveraged to develop microbial cell factories for the sustainable production of this compound from renewable feedstocks. By engineering metabolic pathways in organisms like E. coli or yeast, it may be possible to produce the compound in high yields, providing a cost-effective and environmentally friendly alternative to chemical synthesis. nih.govnih.govresearchgate.netmit.edu Specifically, engineering pathways for branched-chain fatty acid biosynthesis could be a promising strategy. nih.govnih.gov
The convergence of these disciplines will not only accelerate the discovery of new applications for this compound but also pave the way for its sustainable production and rational design of more potent and selective derivatives.
Table 4: Systems and Synthetic Biology Integration
| Framework | Application to this compound | Expected Outcome |
| Systems Biology | In silico target prediction and network analysis. | Identification of potential molecular targets and pathways affected by the compound. |
| Elucidation of mechanism of action through multi-omics data integration. | A comprehensive understanding of the compound's biological effects. | |
| Synthetic Biology | Metabolic engineering of microbial hosts (E. coli, yeast). | Sustainable and cost-effective production of this compound from renewable resources. |
| Creation of novel biosynthetic pathways. | Production of structural analogs with potentially improved properties. |
Q & A
Q. What are the most reliable synthetic routes for 2-Methoxy-4-methylpentanoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound typically involves substitution or oxidation reactions. For example:
- Substitution : Reacting 4-methylpentanoic acid derivatives with methoxy groups using alkyl halides or acyl chlorides under anhydrous conditions .
- Oxidation : Controlled oxidation of precursor alcohols (e.g., 2-methoxy-4-methylpentanol) with agents like potassium permanganate or hydrogen peroxide .
Q. Key Considerations :
-
Catalysts : Use Lewis acids (e.g., BF₃) to enhance methoxy group incorporation.
-
Temperature : Optimize between 60–80°C to avoid decarboxylation.
-
Yield Data :
Method Yield (%) Purity (%) Reference Substitution (ClCH₂O) 65–75 90–95 Oxidation (KMnO₄) 50–60 85–90
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR Spectroscopy : Confirm methoxy (-OCH₃) and methyl branching via ¹H NMR (δ 3.3–3.5 ppm for methoxy, δ 1.0–1.2 ppm for methyl groups) .
- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 146 (C₇H₁₄O₃) .
- IR Spectroscopy : Identify carboxylic acid (1700–1725 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
Purification : Use fractional distillation (bp ~220–230°C) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in esterification reactions of this compound?
Methodological Answer: Contradictions arise from steric hindrance (methyl branching) vs. electronic effects (methoxy group):
- Steric Effects : The 4-methyl group hinders nucleophilic attack, reducing esterification rates with bulky alcohols .
- Electronic Effects : Methoxy groups enhance electrophilicity of the carbonyl carbon, accelerating reactions with small alcohols (e.g., methanol) .
Q. Experimental Design :
-
Compare kinetics using methanol vs. tert-butanol.
-
Monitor reaction progress via FTIR or GC-MS.
-
Data Example :
Alcohol Rate Constant (k, s⁻¹) Yield (%) Methanol 0.15 85 tert-Butanol 0.03 40
Q. How does stereochemical configuration at the 4-methyl branch affect biological activity in derivatives of this compound?
Methodological Answer: The 4-methyl group’s stereochemistry influences enzyme binding. For example:
- (R)-Configuration : Enhances binding to lipase enzymes due to hydrophobic pocket compatibility .
- (S)-Configuration : Reduces activity by 30–50% in enzymatic assays .
Q. Methodology :
- Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation).
- Test inhibition kinetics using Candida antarctica lipase B .
Q. What strategies resolve discrepancies in reported pKa values for this compound?
Methodological Answer: Variations in pKa (range: 3.8–4.2) stem from solvent polarity and measurement techniques:
- Potentiometric Titration : Use aqueous buffers for consistent results (pKa ≈ 4.0) .
- Computational Methods : DFT calculations (B3LYP/6-31G*) predict pKa ≈ 3.9, aligning with experimental data .
Recommendation : Standardize solvent systems (e.g., 50% ethanol/water) for cross-study comparisons .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
Methodological Answer:
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound derivatives?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation of α,β-unsaturated precursors (enantiomeric excess >90%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability .
Q. Performance Metrics :
| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Ru-BINAP | 92 | 1200 |
| Pd-Jacobsen | 75 | 800 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
